

Spectroscopic Fingerprints: A Comparative Analysis of 3-Bromo-5-iodopyridine and Its Isomers

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Compound of Interest

Compound Name: **3-Bromo-5-iodopyridine**

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **3-Bromo-5-iodopyridine** and its positional isomers. This guide provides a comparative analysis of their key spectroscopic data to aid in their unambiguous identification and characterization.

The structural nuances of positional isomers can significantly impact their chemical reactivity and biological activity. For scientists working with substituted pyridines, such as the versatile building block **3-Bromo-5-iodopyridine**, rapid and accurate identification is paramount. This guide offers a comparative spectroscopic analysis of **3-Bromo-5-iodopyridine** and its isomers, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for **3-Bromo-5-iodopyridine** is not widely available in the public domain, this comparison utilizes high-quality predicted data for the target compound and contrasts it with available experimental and predicted data for other bromoiodopyridine isomers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Bromo-5-iodopyridine** and a selection of its isomers. This data is essential for confirming the identity and purity of these compounds in a laboratory setting.

Table 1: ^1H NMR Spectroscopic Data (ppm)

Compound	H-2	H-4	H-6	Other Protons	Solvent	Data Source
3-Bromo-5- iodopyridine	~8.6	~8.4	~8.8	-	CDCl ₃	Predicted
2-Bromo-4- iodopyridine	-	-	~8.2 (H-6)	~7.8 (H-3), ~7.5 (H-5)	CDCl ₃	Predicted [1]]
2-Bromo-5- iodopyridine	-	~8.0 (d)	~8.1 (d)	-	CDCl ₃	Experimental al [2]
5-Bromo-2- iodopyridine	-	~7.8 (dd)	~8.6 (d)	~7.4 (d)	DMSO-d ₆	Experimental al

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 'd' denotes a doublet and 'dd' denotes a doublet of doublets.

Table 2: ¹³C NMR Spectroscopic Data (ppm)

Compound	C-2	C-3	C-4	C-5	C-6	Solvent	Data Source
3-Bromo- 5- iodopyridine	~152	~122	~148	~95	~155	CDCl ₃	Predicted
2-Bromo- 4- iodopyridine	~145	~135	~95	~130	~152	CDCl ₃	Predicted [1]

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound	Aromatic C-H Stretch	C=C & C=N Ring Stretching	C-Br Stretch	C-I Stretch	Data Source
3-Bromo-5-iodopyridine	3100 - 3000	1570 - 1540, 1450 - 1410	~700 - 600	~600 - 500	Predicted
2-Bromo-4-iodopyridine	3100 - 3000	1570 - 1550, 1450 - 1420	~700 - 600	~600 - 500	Predicted[3]
2-Bromo-5-iodopyridine	Not specified	Not specified	Not specified	Not specified	Experimental[4]

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragments (m/z)	Ionization Mode
3-Bromo-5-iodopyridine	C ₅ H ₃ BrIN	283.89	283/285 (M+), 204 (M-Br)+, 156 (M-I)+, 77 (C ₅ H ₃ N)+	El
2-Bromo-4-iodopyridine	C ₅ H ₃ BrIN	283.89	283/285 (M+), 204 (M-Br)+, 156 (M-I)+, 77 (C ₅ H ₃ N)+	El[5]
2-Bromo-5-iodopyridine	C ₅ H ₃ BrIN	283.89	283/285 (M+), 204 (M-Br)+, 156 (M-I)+, 77 (C ₅ H ₃ N)+	El

Note: The isotopic pattern of the molecular ion (M+) peak is characteristic for a molecule containing one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and one iodine atom.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **3-Bromo-5-iodopyridine** and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6) in a standard 5 mm NMR tube.[1]
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm).[2]
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-160 ppm) and a significantly larger number of scans are typically required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.[1]

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method): Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent such as dichloromethane or acetone.[6][7] Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6][7]
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm^{-1} .[3]

Mass Spectrometry (MS)

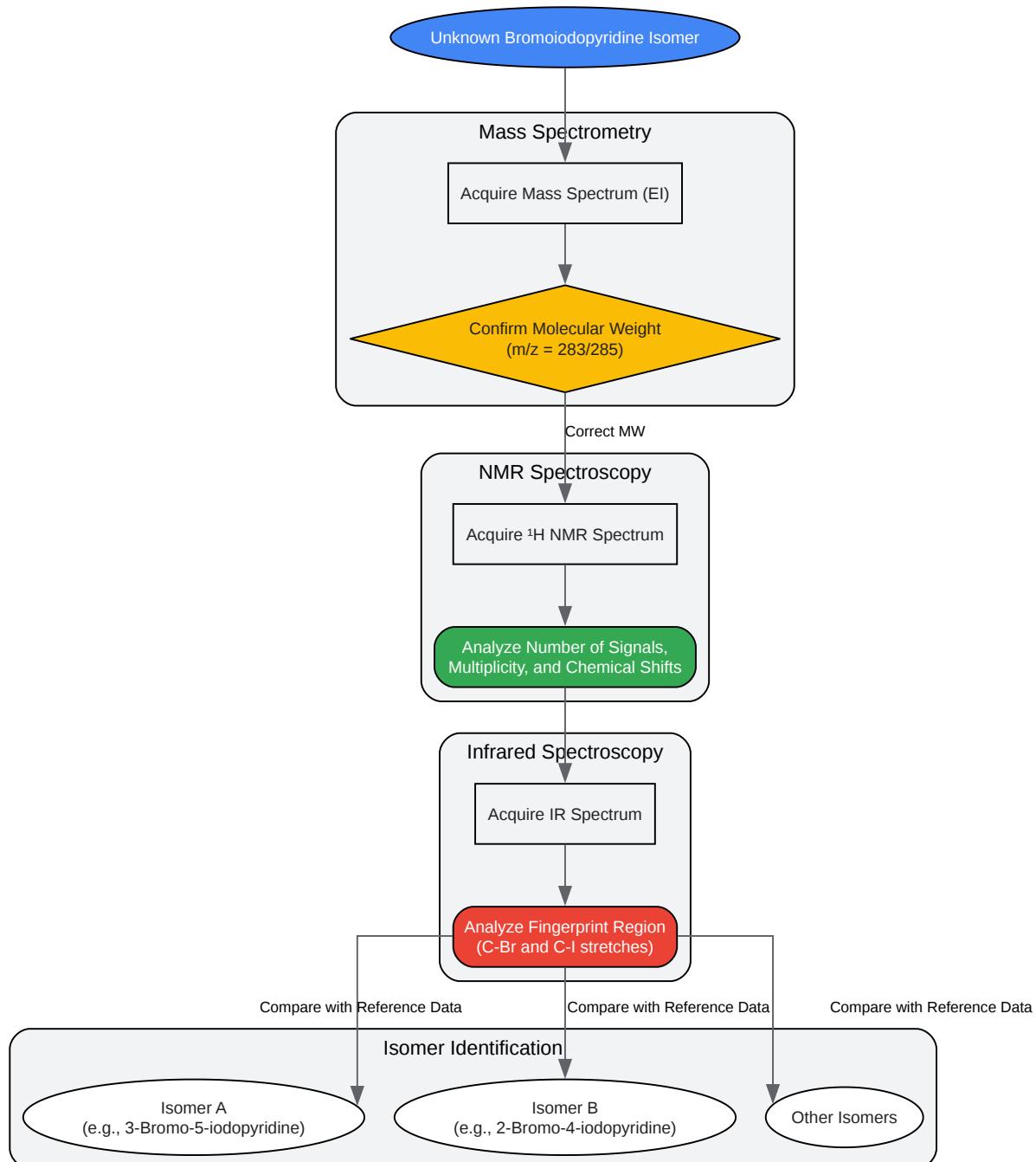
- Ionization Method: Electron Ionization (EI) is a common technique for these types of compounds.[8] A standard EI energy of 70 eV is typically used, which causes fragmentation and provides a characteristic fingerprint for the molecule.[9]
- Sample Introduction: For volatile and thermally stable compounds like bromoiodopyridines, Gas Chromatography (GC) is an ideal method for sample introduction into the mass spectrometer.

- Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion, generating a mass spectrum.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between different bromoiodopyridine isomers based on their spectroscopic data.

Workflow for Bromoiodopyridine Isomer Identification

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Caption: Logical workflow for the spectroscopic identification of bromoiodopyridine isomers.

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